1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Overview
Description
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and fluorinated aromatic groups
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties
Mode of Action
Compounds with similar structures have been shown to prevent the proliferation of tested cancer cells . This suggests that the compound could interact with its targets to inhibit cell growth or division, but more specific details would require further investigation.
Biochemical Pathways
Similar compounds have been shown to induce apoptotic cell death in cancer cells
Future Directions
The future directions for “N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-fluorophenyl)urea” and similar compounds could involve further exploration of their diverse biological activities, such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antihypertensive, antiviral, and antimicrobial activities . This could lead to the development of new therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced through nucleophilic substitution reactions using 2-fluorobenzyl halides and thiol derivatives.
Coupling with Urea Derivatives: The final step involves the coupling of the thiadiazole intermediate with 4-fluorophenyl isocyanate or other suitable urea derivatives under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiadiazole derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
- 1-(5-{[(2-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea
Uniqueness
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of fluorine atoms in both the benzyl and phenyl groups. This fluorination can enhance the compound’s stability, lipophilicity, and bioavailability, making it a promising candidate for further development in various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4OS2/c18-12-5-7-13(8-6-12)20-16(24)21-17-23-22-15(26-17)10-25-9-11-3-1-2-4-14(11)19/h1-8H,9-10H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKUOQYZJJXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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